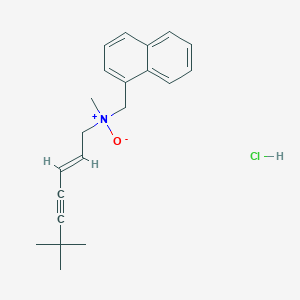
Terbinafine N-Oxide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbinafine N-Oxide Hydrochloride is a derivative of Terbinafine, an allylamine antifungal agent. This compound is known for its potent antifungal properties and is used in various pharmaceutical applications. It is particularly effective against dermatophytes, a type of fungus that causes skin, hair, and nail infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Terbinafine N-Oxide Hydrochloride involves several steps. One common method includes the oxidation of Terbinafine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the N-oxide derivative. The resulting product is then treated with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Terbinafine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to Terbinafine under specific conditions.
Substitution: The N-oxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Terbinafine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Terbinafine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored for its therapeutic potential in treating dermatophytic infections and other fungal diseases.
Industry: Utilized in the development of antifungal coatings and materials.
Wirkmechanismus
The mechanism of action of Terbinafine N-Oxide Hydrochloride involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. The compound specifically targets the squalene epoxidase pathway, making it highly effective against fungi .
Vergleich Mit ähnlichen Verbindungen
Terbinafine: The parent compound, also an allylamine antifungal.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal with a similar target but different chemical structure.
Comparison: Terbinafine N-Oxide Hydrochloride is unique due to its N-oxide group, which enhances its antifungal properties and stability. Compared to Terbinafine, it has a broader spectrum of activity and improved pharmacokinetic properties. Naftifine and Butenafine, while similar in their antifungal action, differ in their chemical structure and specific applications .
Eigenschaften
CAS-Nummer |
2734417-01-5 |
|---|---|
Molekularformel |
C21H26ClNO |
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C21H25NO.ClH/c1-21(2,3)15-8-5-9-16-22(4,23)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; |
InChI-Schlüssel |
FGVVGZTYKQECCJ-SZKNIZGXSA-N |
Isomerische SMILES |
CC(C)(C)C#C/C=C/C[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl |
Kanonische SMILES |
CC(C)(C)C#CC=CC[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















